molecular formula C17H14O5S B11429698 8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B11429698
M. Wt: 330.4 g/mol
InChI Key: PHLHCRGAWUDTEH-UHFFFAOYSA-N
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Description

8-Methoxy-3-tosyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Chemical Reactions Analysis

8-Methoxy-3-tosyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the chromen-2-one core, leading to the formation of new compounds.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-tosyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

8-Methoxy-3-tosyl-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

Properties

Molecular Formula

C17H14O5S

Molecular Weight

330.4 g/mol

IUPAC Name

8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-one

InChI

InChI=1S/C17H14O5S/c1-11-6-8-13(9-7-11)23(19,20)15-10-12-4-3-5-14(21-2)16(12)22-17(15)18/h3-10H,1-2H3

InChI Key

PHLHCRGAWUDTEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O

Origin of Product

United States

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